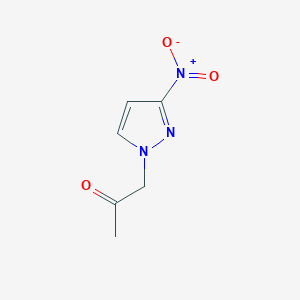

1-(3-Nitro-1H-pyrazol-1-YL)acetone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitropyrazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBGYLUDUASCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351085 | |

| Record name | 1-(3-nitropyrazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131394-08-6 | |

| Record name | 1-(3-nitropyrazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-nitro-1H-pyrazol-1-yl)acetone, a heterocyclic compound of interest in medicinal chemistry and materials science. As nitropyrazole derivatives are foundational scaffolds in the development of various therapeutic agents, a robust and well-characterized synthetic route is paramount.[1][2][3] This document details a validated protocol for the N-alkylation of 3-nitropyrazole, outlines the underlying reaction mechanism, and presents a full suite of analytical techniques for structural verification and purity assessment. The methodologies are presented with an emphasis on the causal reasoning behind experimental choices, ensuring reproducibility and providing a framework for further derivatization studies.

Introduction: The Significance of Nitropyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them privileged structures in medicinal chemistry, with applications as anti-inflammatory, anti-cancer, and anti-infective agents.[2][3] The introduction of a nitro group onto the pyrazole ring profoundly influences its electronic character, enhancing its potential as a pharmacophore or an energetic material.[4] Specifically, the 3-nitro substitution pattern creates a distinct electronic profile that can be exploited for targeted molecular interactions.

The title compound, 1-(3-nitro-1H-pyrazol-1-yl)acetone, serves as a versatile intermediate. The ketone functionality provides a reactive handle for further chemical transformations, such as reductive amination or condensation reactions, allowing for the construction of more complex molecular architectures. This guide provides the foundational chemistry to reliably synthesize and unequivocally characterize this important building block.

Synthesis of 1-(3-Nitro-1H-pyrazol-1-yl)acetone

The synthesis is achieved via a direct N-alkylation of the 3-nitropyrazole ring with chloroacetone. The choice of base and solvent is critical for achieving high regioselectivity and yield, as pyrazoles can potentially be alkylated at either of their nitrogen atoms.[5][6]

Reaction Scheme

The overall transformation involves the deprotonation of 3-nitropyrazole followed by a nucleophilic substitution reaction with chloroacetone.

Caption: Synthetic scheme for N-alkylation of 3-nitropyrazole.

Mechanistic Considerations

The N-alkylation of pyrazoles is a classic Sₙ2 reaction. The process begins with the deprotonation of the pyrazole N-H by a suitable base, creating a pyrazolate anion. This anion is a potent nucleophile. Although there are two nitrogen atoms, the negative charge is delocalized across the ring. The choice of the alkylating agent and reaction conditions can influence which nitrogen atom attacks the electrophile.[5][6] In the case of 3-nitropyrazole, the electron-withdrawing nitro group at the C3 position makes the N1 nitrogen the more sterically accessible and often more nucleophilic site for alkylation. The newly formed pyrazolate anion then attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the final product.

Experimental Protocol

Materials:

-

3-Nitropyrazole (1.0 eq)

-

Chloroacetone (1.1 eq)[7]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous (as solvent)[8]

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitropyrazole and anhydrous acetone.

-

Add anhydrous potassium carbonate to the suspension. The use of a mild inorganic base like K₂CO₃ is crucial as it is strong enough to deprotonate the pyrazole without causing side reactions associated with stronger bases.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

Add chloroacetone dropwise to the reaction mixture. Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.[9]

-

Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting 3-nitropyrazole), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid cake with a small amount of acetone.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-(3-nitro-1H-pyrazol-1-yl)acetone as a solid.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.[10]

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[11] Spectra should be recorded in a deuterated solvent such as CDCl₃ or Acetone-d₆.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Pyrazole H-5 | ~ 8.0 - 8.5 | Doublet (d) | 1H | Deshielded due to proximity to the nitro group and ring electronics. Coupled to H-4. |

| Pyrazole H-4 | ~ 6.8 - 7.2 | Doublet (d) | 1H | Coupled to H-5. |

| Methylene (-CH₂-) | ~ 5.1 - 5.5 | Singlet (s) | 2H | Adjacent to the pyrazole nitrogen and the carbonyl group, leading to a downfield shift. |

| Methyl (-CH₃) | ~ 2.2 - 2.5 | Singlet (s) | 3H | Typical chemical shift for a methyl ketone. |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl (C=O) | ~ 200 - 205 | Characteristic for a ketone carbonyl carbon. |

| Pyrazole C-3 | ~ 155 - 160 | Carbon bearing the nitro group, significantly downfield.[12] |

| Pyrazole C-5 | ~ 135 - 140 | Deshielded carbon of the pyrazole ring. |

| Pyrazole C-4 | ~ 108 - 112 | Shielded carbon of the pyrazole ring. |

| Methylene (-CH₂-) | ~ 55 - 60 | Carbon attached to the pyrazole nitrogen and the carbonyl group. |

| Methyl (-CH₃) | ~ 25 - 30 | Aliphatic carbon of the methyl ketone. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[10]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Ketone) | 1715 - 1735 | Strong, sharp stretch |

| N-O (Nitro group) | 1520 - 1560 (asymmetric) | Strong stretch |

| N-O (Nitro group) | 1340 - 1380 (symmetric) | Strong stretch |

| C=N/C=C (Pyrazole ring) | 1450 - 1600 | Medium to weak stretches |

| C-H (sp² on ring) | 3100 - 3150 | Stretch |

| C-H (sp³ aliphatic) | 2900 - 3000 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Formula: C₆H₇N₃O₃

-

Molecular Weight: 169.14 g/mol

-

Expected Molecular Ion (M⁺): A peak at m/z = 169 (for the [M]⁺ ion) or 170 (for the [M+H]⁺ ion in ESI-MS) would be expected.

-

Key Fragmentation Patterns: A prominent fragment would likely be observed corresponding to the loss of the acetyl group (CH₃CO, 43 Da), resulting in a fragment at m/z = 126. Another characteristic fragmentation would be the loss of the nitro group (NO₂, 46 Da).

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of 1-(3-nitro-1H-pyrazol-1-yl)acetone. The N-alkylation of 3-nitropyrazole with chloroacetone proceeds efficiently under mild basic conditions. The structural integrity of the synthesized compound can be rigorously confirmed through a combination of NMR, IR, and Mass Spectrometry, with the expected analytical data provided herein. This foundational protocol empowers researchers to access this versatile building block for applications in drug discovery, agrochemicals, and materials science, providing a solid and well-characterized starting point for the development of novel molecular entities.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 100 MHz, acetone-d6, simulated) (NP0038471). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001659). Retrieved from [Link]

-

Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). US4235995A - 3-Nitropyrazole derivatives.

-

International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

-

MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3 (1 mM) in 5 vol% DMSO-d 6 /acetone-d 6 in the.... Retrieved from [Link]

-

ResearchGate. (n.d.). (A) The schematic for synthesis of pyrazole derivatives. The.... Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-NITROPHENYL)-1H-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

-

MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Scirp.org. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and. Retrieved from [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-acetyl-1-(3-nitrobenzyliden)acetone. Retrieved from [Link]

-

Chemcd. (n.d.). 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone ,1002651-00-4. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

-

NIH. (n.d.). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Retrieved from [Link]

-

Marshall Digital Scholar. (n.d.). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetone. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole, 1-phenyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetone. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2004). Chloroacetone by Electrolysis. Retrieved from [Link]

-

Scirp.org. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurements of acetone and other gas phase product yields from the OH-initiated oxidation of terpenes by proton-transfer-reaction mass spectrometry (PTR-MS). Retrieved from [Link]

Sources

- 1. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. mdpi.com [mdpi.com]

- 7. Chloroacetone - Wikipedia [en.wikipedia.org]

- 8. Acetone [webbook.nist.gov]

- 9. Sciencemadness Discussion Board - Chloroacetone by Electrolysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

Chemical properties of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

An In-depth Technical Guide to the Chemical Properties of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(3-Nitro-1H-pyrazol-1-YL)acetone, a heterocyclic compound of interest in medicinal chemistry and materials science. Although direct literature on this specific molecule is limited, this document synthesizes data from closely related nitropyrazole and N-substituted pyrazole analogues to present a scientifically grounded profile. The guide covers synthetic methodologies, in-depth spectroscopic analysis (NMR, IR, MS), predicted reactivity, and potential applications, particularly in drug discovery. Detailed experimental protocols and visual diagrams are included to facilitate practical application and further research.

Introduction: The Nitropyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3][4][5] The introduction of a nitro group onto the pyrazole ring significantly modulates its electronic properties and reactivity, often enhancing its biological profile or utility as an energetic material.[6][7] The compound 1-(3-Nitro-1H-pyrazol-1-YL)acetone incorporates both the influential nitropyrazole core and a reactive acetonyl side chain, making it a versatile intermediate for the synthesis of more complex molecules. This guide aims to provide a detailed understanding of its chemical characteristics to support its use in research and development.

Synthesis and Purification

The most direct and logical synthetic route to 1-(3-Nitro-1H-pyrazol-1-YL)acetone is the N-alkylation of 3-nitropyrazole with a haloacetone, such as bromoacetone or chloroacetone. This reaction is a common method for the synthesis of N-substituted pyrazoles.[8] The synthesis of the 3-nitropyrazole precursor typically involves a two-step process: the nitration of pyrazole to form N-nitropyrazole, followed by thermal rearrangement.[6][9]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Experimental Protocol: Synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

-

Dissolution: To a solution of 3-nitropyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.5 equivalents).

-

Alkylation: To the stirred suspension, add bromoacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.[8]

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of 1-(3-Nitro-1H-pyrazol-1-YL)acetone relies on a combination of spectroscopic techniques. The following data are predicted based on known values for similar compounds.[10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electron-withdrawing nitro group and the N-acetonyl substituent will significantly influence the chemical shifts of the pyrazole ring protons and carbons.

| Predicted NMR Data | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (HMBC) |

| Pyrazole H-4 | ~6.8-7.2 (d) | ~105-110 | H-4 with C-3, C-5 |

| Pyrazole H-5 | ~8.0-8.4 (d) | ~130-135 | H-5 with C-3, C-4 |

| CH₂ (acetonyl) | ~5.0-5.4 (s) | ~55-60 | CH₂ with C-5, C=O |

| CH₃ (acetonyl) | ~2.2-2.5 (s) | ~25-30 | CH₃ with C=O |

| Pyrazole C-3 | - | ~150-155 | - |

| Pyrazole C-5 | - | ~130-135 | - |

| C=O (ketone) | - | ~200-205 | - |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the nitro and ketone functional groups.[15][16][17][18][19]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | Strong |

| Ketone (C=O) | Stretch | 1715-1730 | Strong |

| C-H (pyrazole ring) | Stretch | 3100-3150 | Medium |

| C-H (alkyl) | Stretch | 2900-3000 | Medium |

Mass Spectrometry (MS)

The fragmentation of pyrazoles in mass spectrometry typically involves the expulsion of HCN and N₂.[20][21][22] The presence of the nitro and acetonyl groups will introduce additional fragmentation pathways.

Caption: Predicted mass fragmentation pathways for the title compound.

Chemical Reactivity

The reactivity of 1-(3-Nitro-1H-pyrazol-1-YL)acetone is governed by the interplay of its three main components: the nitropyrazole ring, the nitro group, and the acetone side chain.

Reactions of the Nitropyrazole Ring

The pyrazole ring is aromatic, but the presence of the strongly electron-withdrawing nitro group at the 3-position deactivates the ring towards electrophilic substitution.[6] Conversely, the ring is more susceptible to nucleophilic attack, although such reactions are less common for the pyrazole core itself.

Reactions of the Nitro Group

The nitro group is the most reactive site for transformations.

-

Reduction: The reduction of the nitro group is a key transformation, providing access to 3-aminopyrazole derivatives, which are valuable building blocks in medicinal chemistry.[23] Various reducing agents can be employed to achieve different products.[24][25]

-

SnCl₂/HCl: Reduces the nitro group to an amine (NH₂).

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): Can also yield the amine, with the potential for over-reduction under harsh conditions.

-

Caption: Reduction of the nitro group to form the corresponding amine.

Reactions of the Acetone Side Chain

The acetone moiety offers several avenues for further functionalization:

-

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Alpha-Proton Chemistry: The protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol condensation).

-

Condensation Reactions: The ketone can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

Potential Applications in Drug Discovery

Nitropyrazole derivatives are of significant interest to drug development professionals due to their diverse biological activities.[2][10]

-

Antimicrobial and Antifungal Agents: Many nitrofuran and nitropyrazole compounds have demonstrated potent activity against various bacterial and fungal strains.[2]

-

Anticancer Agents: The pyrazole scaffold is a core component of several approved cancer therapeutics. The ability to functionalize the 3-amino group (derived from the nitro precursor) allows for the generation of libraries of compounds for screening against various cancer cell lines and kinases.[5]

-

Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[5]

-

Neuroprotective Agents: Certain pyrazole derivatives have shown promise in in-vitro assays for neuroprotective activity.[2]

The title compound serves as a key intermediate for accessing these classes of biologically active molecules.

Conclusion

While 1-(3-Nitro-1H-pyrazol-1-YL)acetone is not extensively documented in the scientific literature, a thorough analysis of related compounds provides a robust framework for understanding its chemical properties. Its synthesis is feasible through standard N-alkylation procedures, and its structure can be readily characterized by modern spectroscopic methods. The compound's reactivity is highlighted by the versatile chemistry of the nitro group and the acetonyl side chain, making it a valuable intermediate for creating diverse molecular architectures. For researchers in drug discovery, this molecule represents a promising starting point for the development of novel therapeutics targeting a range of diseases.

References

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.).

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.).

- Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles | ACS Omega. (2023).

- Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (n.d.).

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

- (PDF) Nitropyrazoles (review)

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (n.d.).

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10]triazin-7(6H) - NIH. (2025).

- A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PubMed Central. (n.d.).

- (PDF) Synthesis of N-substituted 4-nitrosopyrazoles and their use in adhesive compositions. (2025).

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchG

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).

- Mass spectrometric study of some pyrazoline derivatives - ResearchG

- Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds | Study notes Art | Docsity. (2022).

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (n.d.).

- IR: nitro groups. (n.d.).

- (PDF)

- Review on synthesis of nitropyrazoles - ResearchG

- The Significance of Pyrazole Deriv

- 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole deriv

- Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry - ACS Public

- (PDF)

- Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Public

- The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (2024).

- Pyrazole and Its Biological Activity - Semantic Scholar. (2014).

- Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.).

- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (n.d.).

- Ir spectroscopy ii | PPTX - Slideshare. (n.d.).

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020).

- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (n.d.).

- Characterization of 4,5-Dihydro-1H-Pyrazole Deriv

- The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds | Journal of the American Chemical Society. (n.d.).

- Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022).

- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy - DOI. (2012).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).

- (A) The schematic for synthesis of pyrazole derivatives. The...

- Pyrazoles. XII. Preparation of 3(5)

- Reduction of nitro compounds - Wikipedia. (n.d.).

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv

- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - NIH. (2022).

- The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones - RSC Publishing. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 12. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 15. docsity.com [docsity.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Ir spectroscopy ii | PPTX [slideshare.net]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. article.sapub.org [article.sapub.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 25. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]

An In-Depth Technical Guide to 1-(3-Nitro-1H-pyrazol-1-yl)acetone (CAS Number: 131394-08-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Nitropyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group to this privileged scaffold can significantly modulate its electronic properties and biological activity, often enhancing its potency or conferring novel mechanisms of action. This guide provides a comprehensive technical overview of 1-(3-Nitro-1H-pyrazol-1-yl)acetone, a molecule of considerable interest within the broader class of nitropyrazole derivatives. While specific literature on this compound remains nascent, this document synthesizes available information on its physicochemical properties, plausible synthetic routes, and potential biological significance, drawing parallels from closely related analogues to offer a forward-looking perspective for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| CAS Number | 131394-08-6 | N/A |

| Molecular Formula | C₆H₇N₃O₃ | [1] |

| Molecular Weight | 169.14 g/mol | [1] |

| Synonyms | 1-(3-nitropyrazolyl)acetone, N-acetonylnitropyrazole, 2-Propanone, 1-(3-nitro-1H-pyrazol-1-yl)- | [2] |

| Computed XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 169.048741 g/mol | [1] |

| Topological Polar Surface Area | 80.7 Ų | [1] |

Synthesis and Molecular Architecture

The synthesis of 1-(3-Nitro-1H-pyrazol-1-yl)acetone is anticipated to proceed via the N-alkylation of 3-nitro-1H-pyrazole with a suitable three-carbon building block, such as chloroacetone. This reaction is a common and effective method for the functionalization of the pyrazole ring.

Plausible Synthetic Pathway: N-Alkylation of 3-Nitro-1H-pyrazole

The most probable synthetic route involves the reaction of 3-nitro-1H-pyrazole with chloroacetone in the presence of a base. The base serves to deprotonate the pyrazole ring, generating a nucleophilic nitrogen that subsequently attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.

Caption: Plausible synthetic route via N-alkylation.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the N-alkylation of pyrazoles. Optimization of reaction conditions, including the choice of base, solvent, and temperature, would be necessary to achieve high yields and purity.

-

Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-1H-pyrazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a solid base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents), to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

-

Alkylation: Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The filtrate can be concentrated under reduced pressure, and the resulting residue purified by column chromatography on silica gel to afford the desired product.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons adjacent to the pyrazole ring and the carbonyl group, and the methyl protons of the acetone moiety.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbons of the pyrazole ring, the carbonyl carbon, and the methyl and methylene carbons of the acetone substituent.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ketone, the N-O stretching of the nitro group, and the C=N and C=C stretching vibrations of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activities and Therapeutic Applications

The biological profile of 1-(3-Nitro-1H-pyrazol-1-yl)acetone has not been extensively investigated. However, based on the known activities of related nitropyrazole derivatives, several potential therapeutic applications can be hypothesized.

Antimicrobial Activity

Pyrazole derivatives are well-documented for their broad-spectrum antimicrobial properties. The introduction of a nitro group can enhance this activity. It is plausible that 1-(3-Nitro-1H-pyrazol-1-yl)acetone could exhibit inhibitory effects against various bacterial and fungal strains. Further screening against clinically relevant pathogens would be necessary to validate this potential.

Anticancer Activity

Many pyrazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis. The cytotoxic potential of nitropyrazole derivatives against different cancer cell lines has been reported, suggesting that 1-(3-Nitro-1H-pyrazol-1-yl)acetone could be a candidate for further investigation as an anticancer agent. Studies have shown that some pyrazoline derivatives can induce cell cycle arrest and apoptosis in human acute leukemia cell lines.[3]

Anti-inflammatory Activity

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. While the specific mechanism of 1-(3-Nitro-1H-pyrazol-1-yl)acetone is unknown, its structural similarity to other anti-inflammatory pyrazoles suggests it may possess similar properties. Evaluation of its inhibitory activity against key inflammatory mediators would be a logical next step.

Caption: Hypothesized biological activities.

Safety and Toxicology

Specific toxicological data for 1-(3-Nitro-1H-pyrazol-1-yl)acetone is not available. However, nitropyrazole-derived compounds, particularly those used as high-energy materials, have been shown to exhibit cytotoxic and genotoxic effects, which are often linked to the production of reactive oxygen and nitrogen species.[1] Therefore, appropriate safety precautions, including the use of personal protective equipment and handling in a well-ventilated fume hood, are essential when working with this compound. In vitro cytotoxicity assays against various cell lines would be a critical first step in assessing its safety profile for any potential therapeutic application.

Future Directions and Research Opportunities

1-(3-Nitro-1H-pyrazol-1-yl)acetone represents a molecule with untapped potential. The following are key areas for future research:

-

Definitive Synthesis and Characterization: The development and publication of a robust, high-yielding synthetic protocol and complete spectroscopic characterization are paramount.

-

Comprehensive Biological Screening: A broad-based screening against a panel of microbial strains, cancer cell lines, and inflammatory targets is necessary to identify its primary biological activities.

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate its molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will be crucial to optimize potency and selectivity and to develop a comprehensive understanding of the SAR.

References

-

Angene Chemical. 1-(3-NITRO-1H-PYRAZOL-1-YL)ACETONE. [Link]

-

Chemsrc. 3-Nitro-1H-pyrazole | CAS#:26621-44-3. [Link]

-

de Oliveira, R. B., et al. (2016). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Genetics and Molecular Biology, 39(4), 587-596. [Link]

-

El-Sayed, M. A.-A., et al. (2021). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 11(61), 38645-38658. [Link]

-

Gürsoy, E., & Karali, N. (2018). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery, 15(11), 1184-1193. [Link]

-

Kamel, M. M., et al. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

-

L'hermite, G., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 382, 114712. [Link]

-

Pharmaffiliates. 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. [Link]

-

Saini, R. K., et al. (2007). Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. Oriental Journal of Chemistry, 23(1), 289-294. [Link]

-

Starikova, A. A., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2020(2), M1125. [Link]

-

Uddin, M. J., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 25-30. [Link]

-

Verma, A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]

-

Wang, Y., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 235-247. [Link]

-

Zakhari, N. A., et al. (2017). Synthesis and antimicrobial evaluation of a novel 1,3,5-trisubstituted Pyrazole derivative. Journal of the University of Benghazi, 2(1), 1-6. [Link]

Sources

- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and conformation of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1-(3-Nitro-1H-pyrazol-1-YL)acetone. While direct crystallographic data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs, computational chemistry principles, and established synthetic methodologies to construct a robust and predictive model. The guide is intended for researchers, scientists, and professionals in drug development who utilize pyrazole-based heterocycles as foundational scaffolds. We will explore the geometric parameters of the nitropyrazole core, analyze the rotational dynamics of the N-acetonyl substituent, propose a validated synthetic protocol, and outline expected spectroscopic signatures for characterization.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a privileged five-membered heterocyclic motif that is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns have led to its incorporation into a wide array of bioactive compounds, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral agents[1].

Rationale for Investigation

The molecule 1-(3-Nitro-1H-pyrazol-1-YL)acetone represents a versatile chemical intermediate. The key functional groups—the pyrazole ring, the electron-withdrawing nitro group, and the N-acetonyl side chain—impart a unique combination of properties:

-

3-Nitro-1H-pyrazole Core: The nitro group significantly modulates the electron density of the pyrazole ring, influencing its reactivity and potential for intermolecular interactions, such as hydrogen bonding and π-stacking.

-

N-acetonyl Group: This substituent provides a reactive ketone handle for further synthetic elaboration, serving as a linker to introduce additional pharmacophores. The carbonyl oxygen is also a potent hydrogen bond acceptor.

Understanding the molecule's preferred three-dimensional structure is critical for designing downstream applications, predicting its binding behavior in biological systems, and controlling its reactivity.

Molecular Structure and Predicted Bonding Parameters

The molecular architecture is defined by the planar, aromatic 3-nitropyrazole ring connected via a nitrogen atom (N1) to a flexible acetone side chain.

The Core Heterocycle: 3-Nitro-1H-pyrazole

The pyrazole ring is an aromatic system. The introduction of a nitro group at the C3 position acts as a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic attack. This electronic perturbation also influences the acidity of the remaining C-H protons on the ring.

Predicted Geometric Parameters

In the absence of direct single-crystal X-ray diffraction data for the title compound, we can extrapolate key geometric parameters from published structures of closely related pyrazole derivatives[2][3][4]. The pyrazole ring is expected to be nearly planar. The N-N bond length in substituted pyrazoles is typically found in the range of 1.37-1.39 Å[3]. The bond lengths and angles are influenced by the electronic nature of the substituents.

Table 1: Predicted Geometric Parameters for 1-(3-Nitro-1H-pyrazol-1-YL)acetone

| Parameter | Predicted Value Range | Rationale / Comparative Source |

|---|---|---|

| Bond Lengths (Å) | ||

| N1–N2 | 1.37 – 1.39 Å | Based on DFT calculations and crystal structures of similar pyrazole compounds[3]. |

| C3–N(O)₂ | 1.45 – 1.48 Å | Typical C-N bond length for a nitro group attached to an aromatic ring. |

| N1–C(acetonyl) | 1.46 – 1.49 Å | Standard sp² N to sp³ C single bond. |

| C=O (acetonyl) | 1.20 – 1.23 Å | Characteristic ketone carbonyl bond length. |

| **Bond Angles (°) ** | ||

| C5–N1–N2 | ~110 – 113° | Consistent with internal angles of a five-membered aromatic heterocycle. |

| N1–N2–C3 | ~105 – 108° | Consistent with internal angles of a five-membered aromatic heterocycle. |

| **Dihedral Angles (°) ** | ||

| C(ring)–N1–C(acetonyl)–C(O) | Variable | Defines the conformation of the side chain relative to the ring (see Section 3.0). |

| C2-C3-N-O | ~0 - 20° | The nitro group is expected to be nearly co-planar with the pyrazole ring to maximize conjugation, though slight twisting can occur to minimize steric strain. |

Molecular Structure Diagram

Caption: Annotated molecular structure of 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Conformational Analysis

The molecule's overall shape and flexibility are primarily dictated by the rotation around the single bond connecting the pyrazole ring to the acetone side chain.

Torsional Degrees of Freedom

The most significant degree of freedom is the torsion around the N1–C(linker) bond. This rotation governs the spatial orientation of the acetone moiety relative to the plane of the pyrazole ring. A secondary rotation exists around the C(linker)–C(carbonyl) bond. The lowest energy conformation will seek to minimize steric repulsion between the side chain and the C5 proton of the pyrazole ring, while optimizing any potential weak intramolecular interactions.

Computational Modeling Workflow

Due to the lack of empirical data, Density Functional Theory (DFT) is the ideal tool for predicting the most stable conformer(s)[5]. A typical workflow would involve a conformational search followed by geometry optimization and frequency calculations.

Caption: Workflow for computational conformational analysis using DFT.

Intermolecular Interactions

In the solid state, the molecule possesses key features for strong intermolecular interactions. The carbonyl oxygen of the acetone group is a prime hydrogen bond acceptor. The acidic protons on the pyrazole ring (C4-H and C5-H), made more acidic by the nitro group, can act as weak hydrogen bond donors. This is supported by crystallographic studies of a related compound, where an acetone solvent molecule forms a distinct hydrogen bond with a pyrazole N-H proton[6][7].

Proposed Synthesis and Characterization

A reliable synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone can be achieved through a standard N-alkylation reaction.

Retrosynthetic Pathway

The most logical disconnection is at the N1–C(acetonyl) bond, leading back to 3-nitropyrazole and a suitable three-carbon electrophile like chloroacetone.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a self-validating system based on established methodologies for the N-alkylation of pyrazoles. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by spectroscopic analysis.

Objective: To synthesize 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Materials:

-

3-Nitropyrazole (1.0 eq)

-

Chloroacetone (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

TLC plates (Silica gel 60 F₂₅₄)

-

Ethyl acetate, Hexane (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-nitropyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add dry acetonitrile (or DMF) to the flask to create a suspension (approx. 0.2 M concentration).

-

Reagent Addition: Add chloroacetone (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane). The disappearance of the 3-nitropyrazole spot and the appearance of a new, higher Rf product spot indicates reaction progression.

-

Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

|---|---|

| ¹H NMR | Pyrazole Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at C4 and C5. The C5 proton, being adjacent to N1, will likely be downfield. Acetonyl Protons: A singlet around δ 5.0-5.5 ppm (for the -CH₂- group) and a singlet around δ 2.2-2.5 ppm (for the -CH₃ group). |

| ¹³C NMR | Pyrazole Carbons: Signals for C3, C4, and C5 in the range of δ 110-150 ppm. The C3 carbon bearing the nitro group will be significantly shifted. Acetonyl Carbons: A signal for the carbonyl carbon (C=O) around δ 200-205 ppm, a signal for the methylene carbon (-CH₂-) around δ 50-60 ppm, and a signal for the methyl carbon (-CH₃) around δ 25-30 ppm. |

| FT-IR (cm⁻¹) | ~1720-1740: Strong C=O stretch (ketone). ~1520-1560 & ~1340-1380: Strong asymmetric and symmetric N-O stretches of the nitro group. ~1500-1600: C=N and C=C stretches from the pyrazole ring. |

| Mass Spec (EI) | M⁺: A molecular ion peak corresponding to the exact mass of C₆H₇N₃O₃ (169.0487 g/mol ). |

Conclusion and Future Perspectives

This guide has established a detailed theoretical and practical framework for understanding 1-(3-Nitro-1H-pyrazol-1-YL)acetone. Based on analysis of related structures and computational principles, the molecule features a planar nitropyrazole core with a flexible N-acetonyl side chain whose conformation is governed by steric avoidance. A robust and reliable synthetic route via N-alkylation has been proposed, along with a full suite of predicted spectroscopic data for its unambiguous characterization.

Future work should focus on the empirical validation of these predictions. The synthesis, isolation, and characterization of the compound are paramount. Obtaining a single crystal suitable for X-ray diffraction analysis would provide definitive confirmation of the solid-state structure and conformational preference, allowing for a direct comparison with the computational models discussed herein.

References

-

Mathivathanan, L. (2012). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o411. [Link]

-

Deshmukh, R. et al. (2015). Synthesis and Characterization of some new Pyrazoline derivatives and screening for their antimicrobial activities. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]

-

Pharmaffiliates. 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. [Link]

-

Arora, G. et al. (2020). Phenotypic screening of small molecule library obtained from NCI-DTP. ResearchGate. [Link]

-

SpectraBase. 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. [Link]

-

Chemcd. 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone. [Link]

-

Mathivathanan, L. (2012). 3,5-Bis(2,4-dinitro-phen-yl)-4-nitro-1H-pyrazole acetone monosolvate. PubMed. [Link]

-

Al-Ostoot, F. H. et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(38), 24855-24876. [Link]

-

Tchoukoua, A. et al. (2019). [3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University for Science, 13(1), 1016-1030. [Link]

-

Mohamed, S. K. et al. (2015). Crystal Structure of 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o931-o932. [Link]

-

PrepChem.com. Synthesis of 1-acetyl-1-(3-nitrobenzyliden)acetone. [Link]

-

ResearchGate. Cupper Acetyl Acetone Catalyzed Synthesis of 1, 3, 5-Triaryl-2-Pyrazolines Derivatives from Chalcone. [Link]

-

Al-Shiekh, M. A. et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1017. [Link]

-

Fun, H.-K. et al. (2011). 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2727. [Link]

-

Tete, D. M. et al. (2020). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. [Link]

-

Zhang, Y. et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Frontiers in Chemistry, 11, 1283620. [Link]

Sources

- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Bis(2,4-dinitro-phen-yl)-4-nitro-1H-pyrazole acetone monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Nitro-Pyrazole Scaffold

An In-depth Technical Guide to 1-(3-Nitro-1H-pyrazol-1-YL)acetone for Advanced Research

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of the research chemical 1-(3-Nitro-1H-pyrazol-1-YL)acetone. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust and self-validating.

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with anti-inflammatory, anti-cancer, and anti-infective properties.[1][2] The introduction of a nitro group (—NO₂) to this privileged scaffold dramatically alters its electronic and steric properties. This functionalization can enhance binding affinity to biological targets, modulate metabolic stability, and serve as a versatile chemical handle for further derivatization. 1-(3-Nitro-1H-pyrazol-1-YL)acetone is a functionalized nitro-pyrazole that holds potential as a key building block or a biologically active agent in its own right. Its structure combines the nitro-pyrazole core with an acetonyl group at the N1 position, providing a reactive ketone functionality for further chemical exploration.

This guide provides a validated framework for the synthesis, purification, and characterization of this compound, enabling its reliable use in discovery research programs.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in research. Below is a summary of the key identifiers and computed physicochemical properties for 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

| Property | Value | Source |

| IUPAC Name | 1-(3-nitro-1H-pyrazol-1-yl)propan-2-one | IUPAC Nomenclature |

| Synonyms | N-acetonyl-3-nitropyrazole, 1-(3-nitropyrazolyl)acetone | Common Usage[3] |

| Molecular Formula | C₆H₇N₃O₃ | Calculated |

| Molecular Weight | 169.14 g/mol | Calculated |

| CAS Number | Not assigned. | N/A |

| Appearance | Expected to be a pale yellow solid. | Based on similar compounds |

| Topological Polar Surface Area | 89.9 Ų | Computed |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 5 | Computed |

Synthesis and Purification Protocol

The synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone can be reliably achieved via the direct N-alkylation of 3-nitropyrazole with chloroacetone. This method is chosen for its high efficiency, operational simplicity, and the ready availability of starting materials.

Causality Behind Experimental Design:

-

Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base, sufficient to deprotonate the acidic N-H of the pyrazole ring, forming the pyrazolate anion.[4] This anion is a potent nucleophile. Using a stronger base (e.g., NaH) is unnecessary and could lead to side reactions with the ketone functionality of chloroacetone.

-

Choice of Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.[5] It readily dissolves the organic starting materials and the inorganic base, facilitating a homogenous reaction environment. Furthermore, using acetone as the solvent simplifies the reaction setup as it is also a reagent precursor in a broader sense, though chloroacetone is the direct alkylating agent.

-

Reaction Temperature: The reaction is performed at reflux to ensure a sufficient rate of reaction. The moderate boiling point of acetone (56°C) provides enough thermal energy to overcome the activation barrier without causing degradation of the starting materials or product.

Step-by-Step Synthesis Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitropyrazole (5.65 g, 50 mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (10.35 g, 75 mmol) followed by 100 mL of acetone.

-

Initiation of Alkylation: Stir the suspension vigorously and add chloroacetone (5.0 mL, 62.5 mmol) dropwise over 5 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Work-up: After the reaction is complete (disappearance of 3-nitropyrazole spot on TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of fresh acetone.

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol:

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a slurry method with 20% ethyl acetate in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of 20% to 50% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions based on TLC analysis. The desired product typically appears as a UV-active spot.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3-Nitro-1H-pyrazol-1-YL)acetone as a solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following techniques are essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum is expected to show a singlet for the acetone methyl protons (~2.3 ppm), a singlet for the methylene protons (~5.2 ppm), and two doublets for the pyrazole ring protons (~7.0 and ~7.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal six distinct carbon signals: the methyl carbon (~28 ppm), the methylene carbon (~55 ppm), the carbonyl carbon (~200 ppm), and three signals for the pyrazole ring carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands should be observed for the C=O stretch of the ketone (~1730 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (NO₂) at approximately 1540 cm⁻¹ and 1350 cm⁻¹, respectively.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 170.05.

Proposed Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from starting materials to a fully characterized final product.

Caption: Overall workflow from synthesis to final product characterization.

Proposed Reaction Mechanism

Understanding the reaction mechanism provides insight into potential side products and optimization strategies.

Caption: Proposed Sₙ2 mechanism for the N-alkylation of 3-nitropyrazole.

Potential Research Applications

Given the established bioactivity of the pyrazole core, 1-(3-Nitro-1H-pyrazol-1-YL)acetone is a compound of interest for several research domains:

-

Medicinal Chemistry Scaffold: The ketone functionality is a versatile handle for constructing more complex molecules. It can undergo reductive amination, Wittig reactions, or aldol condensations to generate diverse libraries of compounds for high-throughput screening.

-

Antimicrobial Research: Nitro-heterocyclic compounds are known for their antimicrobial properties. This compound could be screened against various bacterial and fungal strains.[1]

-

Energetic Materials Research: While the single nitro group does not make it a high-energy material, it could be a precursor for the synthesis of poly-nitro pyrazole derivatives, which are of interest in materials science.[6][7]

-

Probe for Target Identification: The compound could be modified with reporter tags (e.g., fluorophores, biotin) via the ketone group to serve as a chemical probe for identifying novel biological targets.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions must be observed:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is suitable).

-

Handling: Handle the compound in a well-ventilated fume hood. Nitro compounds can be toxic and should not be inhaled or come into contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and heat sources.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Pharmaffiliates. 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. [Link]

-

International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of some new Pyrazoline derivatives. [Link]

-

ResearchGate. (A) The schematic for synthesis of pyrazole derivatives. [Link]

-

SpectraBase. 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. [Link]

-

National Institutes of Health. 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. [Link]

-

Chemsrc. 1-Nitroacetone. [Link]

-

PubChem, National Institutes of Health. Acetone. [Link]

-

PrepChem.com. Synthesis of 1-acetyl-1-(3-nitrobenzyliden)acetone. [Link]

-

Ark-acc.com. 1-(3-methyl-1H-pyrazol-1-yl)acetone. [Link]

-

PubChem, National Institutes of Health. 3-Nitropyrazole. [Link]

-

Marshall Digital Scholar. Synthesis of 1,3-DI(4-Pyridinyl)Acetone. [Link]

-

ResearchGate. Cupper Acetyl Acetone Catalyzed Synthesis of 1, 3, 5-Triaryl-2-Pyrazolines Derivatives from Chalcone. [Link]

-

National Institutes of Health. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

-

PubMed, National Institutes of Health. 3,5-Bis(2,4-dinitro-phen-yl)-4-nitro-1H-pyrazole acetone monosolvate. [Link]

-

ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

-

ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]

Sources

- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(3-nitro-1H-pyrazol-1-yl)acetone | CymitQuimica [cymitquimica.com]

- 4. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Bis(2,4-dinitro-phen-yl)-4-nitro-1H-pyrazole acetone monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Nitropyrazoles in Modern Drug Discovery: A Technical Guide to Their Biological Potential

Abstract

The pyrazole nucleus, a cornerstone in heterocyclic chemistry, has long been recognized for its broad spectrum of pharmacological activities. The introduction of a nitro functional group onto this privileged scaffold gives rise to nitropyrazoles, a class of compounds with markedly enhanced and diverse biological profiles. This technical guide provides an in-depth exploration of the burgeoning field of nitropyrazole chemistry, with a specific focus on their potential as anticancer, antimicrobial, and antiviral agents. We will dissect the mechanistic underpinnings of their activity, provide detailed protocols for their biological evaluation, and present a forward-looking perspective on their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of nitropyrazole compounds in their research and development endeavors.

Introduction: The Pyrazole Scaffold and the Impact of Nitration

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and synthetic tractability have made them a focal point in medicinal chemistry for decades. The addition of a nitro group, a potent electron-withdrawing moiety, dramatically alters the physicochemical properties of the pyrazole ring. This modification can enhance the compound's interaction with biological targets, modulate its metabolic stability, and introduce novel mechanisms of action. The increased electrophilicity of the nitropyrazole ring system, for instance, can facilitate covalent interactions with target proteins, a mechanism less common with their non-nitrated counterparts. Furthermore, the nitro group itself can be a pharmacophore, participating in crucial hydrogen bonding or undergoing bioreduction to generate reactive species with cytotoxic effects. This guide will delve into the specific biological activities that are amplified or newly conferred by the presence of the nitro group on the pyrazole core.

Anticancer Activity of Nitropyrazole Compounds: A Multi-pronged Assault on Malignancy

Nitropyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.

Mechanistic Insights into Anticancer Action

2.1.1. Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process governed by the sequential activation of cyclin-dependent kinases (CDKs). In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. Certain pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2. By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of downstream substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, primarily at the G1/S transition, and can subsequently induce apoptosis[1][2]. The inhibition of CDK2 disrupts the positive feedback loop that drives cell cycle progression, making it a highly effective anticancer strategy[3].

Signaling Pathway: CDK2 Inhibition by Nitropyrazole Compounds

Caption: Inhibition of Cyclin E/CDK2 by nitropyrazole compounds leads to G1 cell cycle arrest.

2.1.2. Targeting the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis[4][5][6][7]. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways promote endothelial cell proliferation, migration, and survival. Pyrazole derivatives have been designed as potent inhibitors of VEGFR-2 kinase activity[8]. They act by competing with ATP for the binding site on the receptor, thereby blocking its activation and downstream signaling. This anti-angiogenic effect can starve tumors of essential nutrients and oxygen, leading to a reduction in tumor growth and metastasis.

Signaling Pathway: VEGFR-2 Inhibition by Nitropyrazole Compounds

Caption: Nitropyrazoles inhibit VEGFR-2, blocking pro-angiogenic signaling pathways.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of nitropyrazole compounds is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for a selection of pyrazole and nitropyrazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative | PC-3 (Prostate) | 5.26 - 5.32 | [9] |

| Pyrazole Derivative | B16F10 (Skin) | 6.30 - 6.75 | [9] |

| Pyrazole Derivative | K562 (Leukemia) | 7.31 | [9] |

| Pyrazole Derivative | A2780 (Ovarian) | 8.57 | [9] |

| Pyrazole Derivative | A549 (Lung) | 5.99 | [10] |

| Pyrazole Derivative | MCF-7 (Breast) | 39.0 - 43.4 | [10] |

| Pyrazole Derivative | MDA-MB-231 (Breast) | 35.1 - 35.9 | [10] |

| Pyrazole-based Compound | CFPAC-1 (Pancreatic) | 61.7 | [11][12] |

| Pyrazole-based Compound | MCF-7 (Breast) | 1.31 | [11][12] |

| Pyrazole Hybrid | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [13] |

| Pyrazolo[3,4-d]pyrimidine | A549, HCT116 | 8.21 - 19.56 | [13] |

| Pyrazole-based Hybrid | A549 | 42.79 - 55.73 | [13] |

| Pyrazolo[4,3-c]pyridine | MCF7, HepG2 | 1.94 - 3.70 | [14] |

| Polysubstituted Pyrazole | HepG2 | 2.0 | [14] |

| Pyrazole Derivative | A431 (Skin) | 3.7 | [10] |

| Pyrazole Derivative | SKMEL-28 (Melanoma) | 7.6 | [10] |

| Pyrazole Derivative | SCC-12 (Skin) | 12.2 | [10] |

| Pyrazole Derivative | A375 (Melanoma) | 14.3 | [10] |

| Pyrazole Derivative | A549 (Lung) | 5.50 | [15] |

| Pyrazole Derivative | HCT116 (Colon) | 9.77 | [15] |

| Pyrazole Derivative | HepG2 (Liver) | 7.12 | [15] |

| Pyrazole Derivative | MCF-7 (Breast) | 7.85 | [15] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (nitropyrazole derivative)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitropyrazole compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial Activity of Nitropyrazole Compounds: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens represents a critical global health threat. Nitropyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi, positioning them as a potential new class of antimicrobial agents.

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of many nitro-containing compounds involves the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are highly cytotoxic. These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. This non-specific mode of action may be advantageous in overcoming existing resistance mechanisms that often target specific enzymes or cellular processes.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of nitropyrazole compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative | Escherichia coli | 0.25 | [2] |

| Pyrazole Derivative | Streptococcus epidermidis | 0.25 | [2] |

| Pyrazole Derivative | Aspergillus niger | 1 | [2] |

| Pyrazole-thiazole Hybrid | MRSA | 4 | [13] |

| Pyrazole-derived Hydrazone | Gram-positive strains & A. baumannii | 0.78 - 1.56 | [13][14] |

| N-(trifluoromethylphenyl) derivative | MRSA | 0.78 | [13][14] |

| Pyrazole-triazole Hybrid | Gram-positive & Gram-negative bacteria | 10 - 15 | [14] |

| Pyrazole-based compound | Staphylococcus aureus | 4 - 16 | [16] |

| Pyrazoline | Staphylococcus and Enterococcus genera | 4 | [17] |

| Nitropyrazole-based thiazole | S. pyogenes, S. aureus, P. aeruginosa, E. coli | Not specified, but "remarkable activity" | [18] |

| Pyrazole derivative | Bacillus cereus and Micrococcus luteus | 32 - 128 | [19] |

| Pyrazole-4-carboxamide | Gram-positive organisms | 16 - 32 | [20] |

| Pyrazole-based compound | S. aureus ATCC 25923 | 512 | [21] |

| Pyrazole-based compound | B. subtilis ATCC 6633 | 256 | [21] |